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Compound Name:
1-(4-Chloro-2-methylphenyl)-2-

propanol

Cat. No.: B7967140

Get Quote

Core Identity & Synthetic Utility in Pharmaceutical Development

Part 1: Executive Technical Summary
1-(4-Chloro-2-methylphenyl)-2-propanol (CAS: 1782870-71-6) is a specialized chiral

secondary alcohol serving as a critical scaffold in the synthesis of central nervous system

(CNS) active agents, particularly those targeting monoaminergic systems. Structurally, it

consists of a 2-propanol chain substituted at the C1 position with a 4-chloro-2-methylphenyl

moiety.

Its value lies in its bifunctional reactivity: the secondary hydroxyl group allows for

stereoselective substitution or oxidation, while the halogenated aromatic ring provides a handle

for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

without interfering with the aliphatic chain. It is frequently utilized as a precursor for

amphetamine-like derivatives and other phenethylamine pharmacophores via Ritter reactions

or reductive amination sequences.
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Part 2: Chemical Identity & Physicochemical
Profile[1][2][3][4]
The compound is defined by the presence of both steric bulk (ortho-methyl group) and

electronic withdrawal (para-chloro group), which significantly influences the metabolic stability

and lipophilicity of its derivatives.

Table 1: Nomenclature and Identification
Property Specification

IUPAC Name 1-(4-Chloro-2-methylphenyl)propan-2-ol

Common Synonyms
1-(4-Chloro-2-methylphenyl)-2-hydroxypropane;

4-Chloro-2-methyl-α-methylphenethyl alcohol

CAS Registry Number 1782870-71-6

PubChem CID
Not explicitly indexed as discrete CID; see

related Ketone CID 72865

Molecular Formula C₁₀H₁₃ClO

Molecular Weight 184.66 g/mol

SMILES CC(O)CC1=C(C)C=C(Cl)C=C1

InChI Key
Derivative of OITFSBRKAUAGND (Ketone

parent)

Table 2: Calculated Physicochemical Properties
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Parameter Value Implication

LogP (Predicted) ~2.6 - 2.9
Moderate lipophilicity; suitable

for CNS penetration profiles.

H-Bond Donors 1 Secondary hydroxyl group.[1]

H-Bond Acceptors 1 Oxygen atom.

Rotatable Bonds 2
C1-C(Ar) and C1-C2 bonds

allow conformational flexibility.

Topological Polar Surface Area

(TPSA)
20.2 Å²

Indicates good membrane

permeability.

Part 3: Synthesis & Production Workflows
The synthesis of 1-(4-Chloro-2-methylphenyl)-2-propanol is typically approached via two

primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction. The choice of pathway

depends on the required stereochemistry and availability of precursors.

Route A: Reduction of 1-(4-Chloro-2-methylphenyl)-2-
propanone
This is the industrial standard due to the accessibility of the ketone precursor (CAS 18713-58-

1).

Reagents: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

Conditions: Methanol/Ethanol, 0°C to Room Temperature.[1]

Stereoselectivity: Achievable using chiral catalysts (e.g., Noyori asymmetric hydrogenation)

to yield (R)- or (S)- enantiomers.

Route B: Grignard Addition to Acetaldehyde
This route constructs the carbon skeleton directly.

Precursor: 4-Chloro-2-methylbenzyl chloride.
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Reagent: Magnesium (to form Grignard), then Acetaldehyde.

Mechanism: Nucleophilic attack of the benzyl Grignard reagent on the carbonyl carbon of

acetaldehyde.

Visualization of Synthetic Pathways
The following diagram illustrates the reaction logic and intermediate flow.
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Figure 1: Convergent synthetic pathways for 1-(4-Chloro-2-methylphenyl)-2-propanol,
highlighting the Grignard and Reductive routes.

Part 4: Experimental Protocols
Protocol 1: Sodium Borohydride Reduction (Standard
Bench Scale)
Objective: To reduce the ketone precursor to the target alcohol in high yield.

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1-(4-Chloro-2-

methylphenyl)-2-propanone in 50 mL of anhydrous methanol.

Cooling: Place the flask in an ice-water bath (0°C) and stir for 15 minutes.

Addition: Add Sodium Borohydride (NaBH₄, 15.0 mmol) portion-wise over 20 minutes.

Caution: Gas evolution (H₂) will occur.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via

TLC (Hexane:EtOAc 4:1) for disappearance of the ketone spot.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7967140/docs?utm_src=pdf-body-img#technical-monograph-1-4-chloro-2-methylphenyl-2-propanol
https://www.benchchem.com/product/b7967140/docs?utm_src=pdf-body#technical-monograph-1-4-chloro-2-methylphenyl-2-propanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7967140?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching: Carefully add 10 mL of saturated NH₄Cl solution to quench excess hydride.

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with

Dichloromethane (3 x 30 mL).[2]

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel

flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

IR Spectrum: Appearance of broad -OH stretch at ~3300-3400 cm⁻¹. Disappearance of C=O

stretch at ~1715 cm⁻¹.

¹H NMR (CDCl₃): Diagnostic multiplet for the CH-OH proton at δ ~3.9-4.1 ppm.

Part 5: Applications in Drug Discovery[8]
This compound acts as a "chiral switch" intermediate. The specific placement of the chlorine

and methyl groups on the phenyl ring modulates the binding affinity of resulting

pharmacophores.

Monoamine Transporter Inhibitors: The 4-chloro substitution is a classic bioisostere for

increasing potency at Serotonin (SERT) and Dopamine (DAT) transporters. The 2-methyl

group restricts rotation, potentially locking the molecule in a bioactive conformation.

Agrochemicals: Used as a lipophilic building block for fungicides where the alcohol is

converted to an ether or ester linkage.

Metabolic Probes: The methyl group at the ortho-position blocks metabolic hydroxylation at

that site, directing metabolism to the benzylic position or the propyl chain.

Mechanistic Implication Diagram
The following diagram shows how the core structure interacts with biological targets based on

SAR (Structure-Activity Relationship) principles.
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Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's features to

biological activity.

Part 6: Safety & Handling (SDS Summary)
Hazard Classification:

Skin Irritation: Category 2 (Causes skin irritation).

Eye Irritation: Category 2A (Causes serious eye irritation).

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere

(Argon/Nitrogen) to prevent oxidation of the alcohol to the ketone.
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Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated

organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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